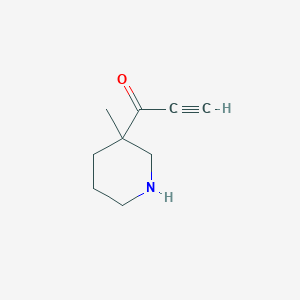
4-(Aminomethyl)-2,3-dimethylhexan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-2,3-dimethylhexan-3-ol is an organic compound with a complex structure that includes an aminomethyl group and a hydroxyl group attached to a hexane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2,3-dimethylhexan-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylhexan-3-one with formaldehyde and ammonia, followed by reduction. The reaction conditions typically include:
Temperature: Moderate temperatures around 50-70°C.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Solvents: Common solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation techniques can also be employed to reduce the intermediate compounds efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-(Aminomethyl)-2,3-dimethylhexan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halides, such as HCl or HBr, in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives such as ketones, aldehydes, and substituted amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-2,3-dimethylhexan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-(Aminomethyl)-2,3-dimethylhexan-3-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding, influencing the compound’s activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Aminomethyl)benzoic acid
- Aminomethylphosphonic acid
- 4-(Aminomethyl)pyridine
Uniqueness
4-(Aminomethyl)-2,3-dimethylhexan-3-ol is unique due to its specific structural features, such as the presence of both an aminomethyl group and a hydroxyl group on a dimethyl-substituted hexane backbone
Propiedades
Fórmula molecular |
C9H21NO |
|---|---|
Peso molecular |
159.27 g/mol |
Nombre IUPAC |
4-(aminomethyl)-2,3-dimethylhexan-3-ol |
InChI |
InChI=1S/C9H21NO/c1-5-8(6-10)9(4,11)7(2)3/h7-8,11H,5-6,10H2,1-4H3 |
Clave InChI |
IMABUFIZGNJQDK-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN)C(C)(C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Oxa-4-azaspiro[2.6]nonan-5-one](/img/structure/B13196931.png)

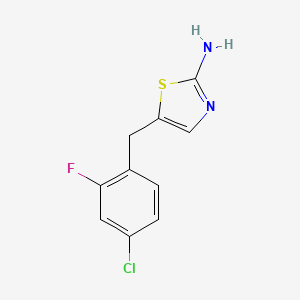
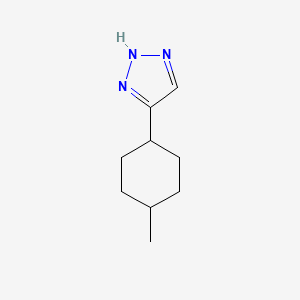
![N,N-Dimethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13196954.png)
![2-[1-(Aminomethyl)cyclopentyl]-2-hydroxyacetic acid](/img/structure/B13196957.png)
![{1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13196958.png)
![2',4'-Dihydro-1'H-spiro[cyclopropane-1,3'-pyrido[2,3-b]pyrazine]](/img/structure/B13196966.png)
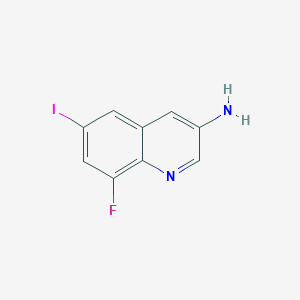

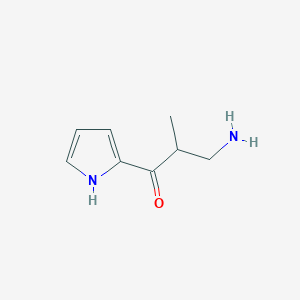
![N-[(Azepan-3-yl)methyl]-2-methylpropanamide](/img/structure/B13196983.png)
